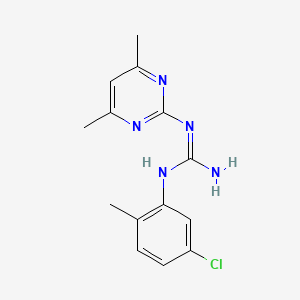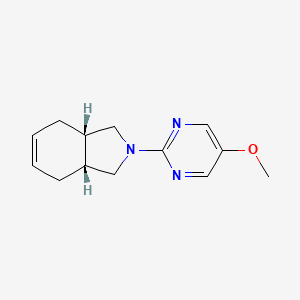![molecular formula C22H22N2O4 B5384873 [4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B5384873.png)
[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethylphenyl group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the ethylphenyl group: This step involves the alkylation of the pyrazole ring with an appropriate ethylphenyl halide.
Formation of the methoxyphenyl acetate moiety: This can be done through esterification of the corresponding phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
- **Substitution
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Properties
IUPAC Name |
[4-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-5-16-6-9-18(10-7-16)24-22(26)19(14(2)23-24)12-17-8-11-20(28-15(3)25)21(13-17)27-4/h6-13H,5H2,1-4H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXQHCBPALVCFX-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-4-{[(5Z)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl adamantane-1-carboxylate](/img/structure/B5384790.png)


![(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5384813.png)
![2-(4-fluoro-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5384820.png)
![N-(2,5-DIMETHYLPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B5384842.png)
![N-[1-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide](/img/structure/B5384850.png)
![5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5384855.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1,3-benzenediol](/img/structure/B5384858.png)
![N-(1-{[(3-pyridinylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzamide](/img/structure/B5384867.png)
![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5384871.png)
![N-(3-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5384879.png)

![1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5384898.png)
